

Introduction: Unveiling a Versatile Chemical Tool

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Compound of Interest

Compound Name: *n*-Butyl-2-chloroacetamide

CAS No.: 5349-24-6

Cat. No.: B1266543

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n-Butyl-2-chloroacetamide, identified by CAS Number 5349-24-6, is a specialized chemical compound that has garnered significant interest within the scientific community, particularly in the realms of chemical biology and drug discovery. Structurally, it is an amide derivative characterized by an *n*-butyl group attached to the nitrogen and a reactive chloroacetyl moiety. This unique combination of a lipophilic butyl chain and an electrophilic chloroacetamide "warhead" makes it a highly valuable tool for researchers aiming to covalently modify biological macromolecules.

This guide provides a comprehensive overview of **n-Butyl-2-chloroacetamide**, delving into its physicochemical properties, synthesis, core reactivity, and applications. It is intended to serve as a technical resource for scientists and drug development professionals, offering field-proven insights and methodologies to effectively harness its potential in experimental design.

Physicochemical Properties: A Snapshot for the Bench Scientist

A thorough understanding of a compound's physical and chemical properties is fundamental to its successful application. The key characteristics of **n-Butyl-2-chloroacetamide** are

summarized below, providing essential data for experimental planning, from solubility tests to analytical method development.

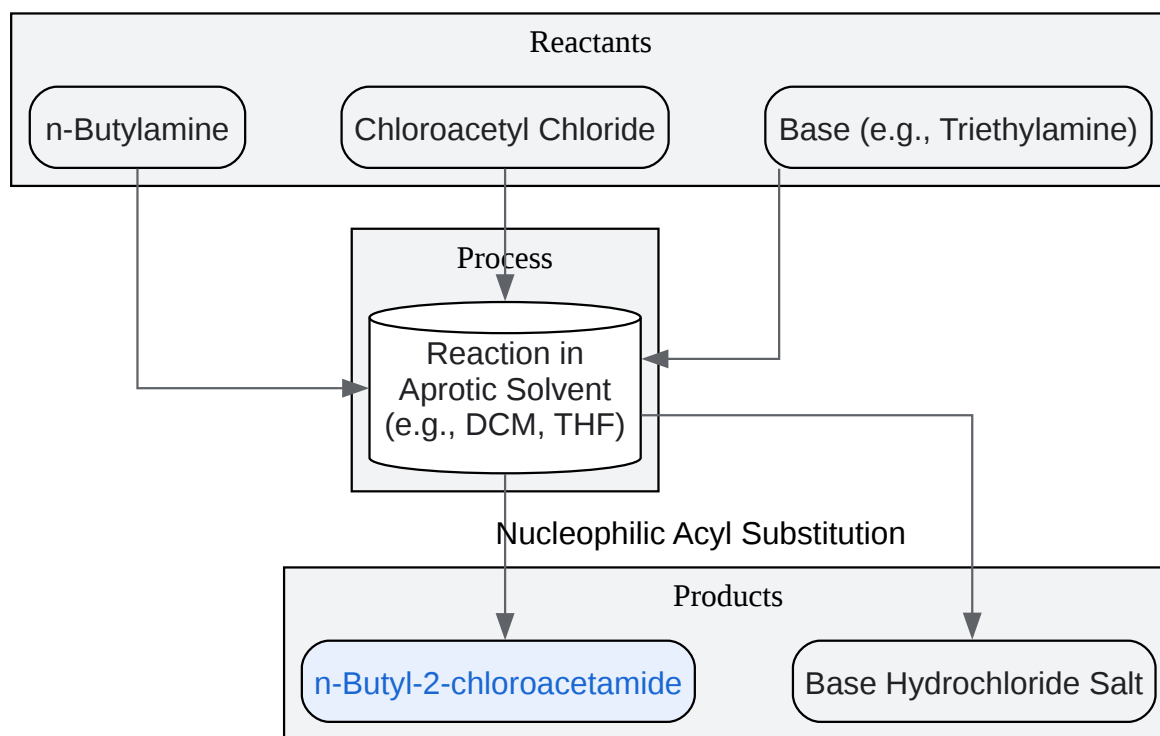
Property	Value	Source
CAS Number	5349-24-6	[1]
Molecular Formula	C ₆ H ₁₂ ClNO	[1][2][3]
Molecular Weight	149.62 g/mol	[1][3]
Appearance	Solid (form)	[1]
SMILES String	CCCCNC(=O)CCl	[2][3]
InChI Key	XBTFKFOPYRYZDH- UHFFFAOYSA-N	[1][2][3]
Predicted XlogP	1.4	[2][3]

Synthesis and Reactivity: The Heart of Functionality

The utility of **n-Butyl-2-chloroacetamide** stems directly from its synthesis and inherent chemical reactivity. The chloroacetamide group is the functional core, enabling a range of chemical transformations crucial for its application.

General Synthesis Pathway

The synthesis of N-substituted 2-chloroacetamides is typically achieved through the chloroacetylation of a primary or secondary amine.[4][5] In the case of **n-Butyl-2-chloroacetamide**, this involves the reaction of n-butylamine with a chloroacetylating agent, such as chloroacetyl chloride, in the presence of a base to neutralize the hydrochloric acid byproduct.



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Caption: General workflow for the synthesis of **n-Butyl-2-chloroacetamide**.

Experimental Protocol: Synthesis of n-Butyl-2-chloroacetamide

This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale. All work should be performed in a well-ventilated fume hood.

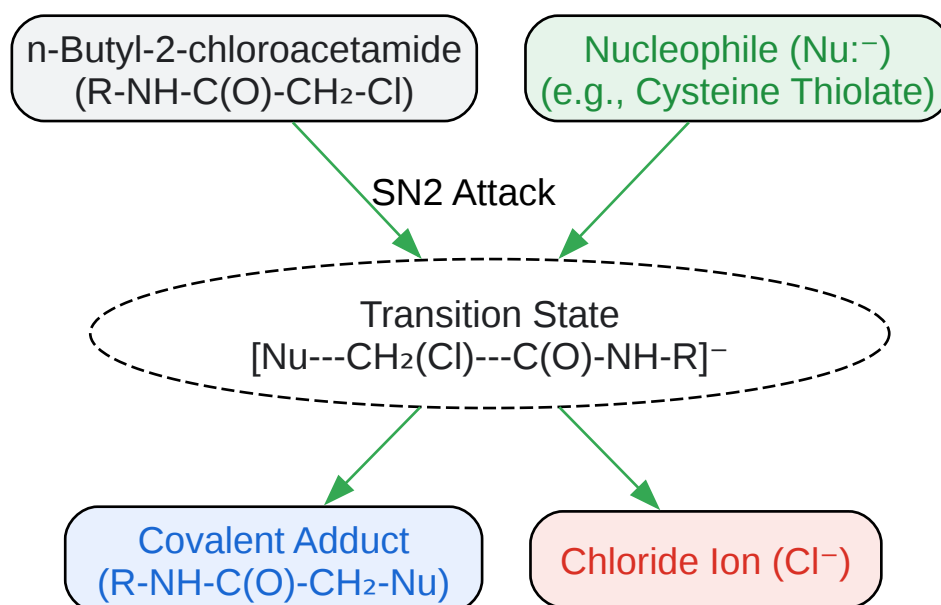
- **Preparation:** To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add n-butylamine (1.0 equivalent) and a suitable anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Add a non-nucleophilic base, such as triethylamine or diisopropylethylamine (1.1 equivalents).
- **Cooling:** Cool the reaction mixture to 0 °C using an ice bath. This is critical to control the exothermicity of the reaction between the amine and the highly reactive acyl chloride.

- **Addition of Reagent:** While stirring vigorously, add chloroacetyl chloride (1.05 equivalents) dropwise to the cooled solution. The slow addition rate is essential to prevent side reactions and maintain temperature control.
- **Reaction:** After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until reaction completion is confirmed by thin-layer chromatography (TLC) or LC-MS.
- **Workup:** Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent used for the reaction (e.g., DCM). Combine the organic layers.
- **Purification:** Wash the combined organic layers sequentially with a mild acid (e.g., 1M HCl) to remove excess amine and base, followed by a saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent in vacuo.
- **Final Product:** The resulting crude product can be further purified by column chromatography or recrystallization to yield pure **n-Butyl-2-chloroacetamide**.

Core Reactivity: The Electrophilic Warhead

The chemical reactivity of **n-Butyl-2-chloroacetamide** is dominated by the electrophilic nature of the carbon atom bonded to the chlorine. This makes it an excellent substrate for nucleophilic substitution reactions.^[4] This reactivity is the cornerstone of its use as a covalent modifier in biological systems.

The primary mechanism involves the displacement of the chloride leaving group by a nucleophile. In a biological context, the most relevant nucleophiles are the thiol groups of cysteine residues in proteins.^[6]



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Caption: Mechanism of nucleophilic substitution on the chloroacetamide moiety.

Applications in Drug Development and Chemical Biology

The ability to form stable covalent bonds with biomolecules makes **n-Butyl-2-chloroacetamide** and related compounds powerful tools for researchers.

Covalent Inhibitors and Fragment-Based Drug Discovery (FBDD)

In modern drug discovery, covalent inhibitors are designed to bind irreversibly to their protein targets, often leading to enhanced potency and prolonged duration of action. The chloroacetamide moiety serves as an effective electrophilic "warhead" for this purpose.

- **Targeting Cysteine:** It is particularly effective at targeting cysteine residues, which are often found in the active or allosteric sites of enzymes.^[7] The reaction between the chloroacetamide and the cysteine thiol forms a stable thioether linkage.
- **Fragment Screening:** **n-Butyl-2-chloroacetamide** can be used as a starting point or a component in a library of electrophilic fragments for screening against protein targets.^{[7][8]}

Identifying fragments that covalently bind to a target can provide a robust starting point for developing more potent and selective drug candidates.[8]

Chemical Probes and Bioconjugation

The reactivity of the chloroacetamide group is harnessed to create chemical probes for studying protein function, localization, and interactions. By attaching a reporter tag (like a fluorophore or biotin) to a molecule containing the **n-Butyl-2-chloroacetamide** group, researchers can specifically label and track target proteins in vitro and in situ. This process, known as bioconjugation, relies on the predictable and efficient reaction with nucleophilic amino acids.[6] The chloroacetamide group is noted for its high reactivity and the stability of the resulting linkage compared to other electrophiles like vinyl sulfones.[6]

Analytical Characterization

Confirming the identity and purity of **n-Butyl-2-chloroacetamide** is essential for the reliability of experimental results. A combination of spectroscopic and chromatographic techniques is typically employed.

Technique	Purpose	Expected Observations
^1H NMR	Structural Elucidation & Purity	Signals corresponding to the n-butyl chain protons (typically 0.9-3.4 ppm), the methylene protons adjacent to the chlorine (deshielded, ~4.0 ppm), and the amide proton (broad signal, ~7-8 ppm).[9] [10]
^{13}C NMR	Structural Confirmation	Resonances for the carbonyl carbon, the chlorinated methylene carbon, and the four distinct carbons of the n-butyl group.
Mass Spectrometry	Molecular Weight Verification	Detection of the molecular ion peak $[\text{M}+\text{H}]^+$ or $[\text{M}+\text{Na}]^+$ corresponding to the calculated molecular weight of 149.62 g/mol .
LC-MS/HPLC	Purity Assessment & Quantification	A primary peak indicating the purity of the compound, with retention time determined by the specific column and mobile phase used.[11]

Safety, Handling, and Storage

As a reactive chemical, **n-Butyl-2-chloroacetamide** requires careful handling to ensure laboratory safety.

GHS Hazard Classification

According to GHS classifications, this compound presents several hazards:

- H302: Harmful if swallowed.[3]

- H315: Causes skin irritation.[3]
- H318: Causes serious eye damage.[3]
- H335: May cause respiratory irritation.[3]

Safe Handling Protocols

- Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust or vapors.[12]
- Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[13]
- Handling: Avoid creating dust.[12] Ensure containers are properly sealed when not in use.
- Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents.[12]
- Disposal: Dispose of waste material in accordance with local, state, and federal regulations. This may involve incineration in a licensed facility.[13]

Conclusion

n-Butyl-2-chloroacetamide is more than just a chemical intermediate; it is a precision tool for the modern chemical biologist and drug developer. Its well-defined reactivity, coupled with a structure that can be readily modified, provides a reliable platform for creating covalent probes, developing targeted inhibitors, and exploring complex biological systems. By understanding its synthesis, reactivity, and handling requirements, researchers can confidently and safely integrate this versatile compound into their discovery workflows, paving the way for new therapeutic interventions and a deeper understanding of molecular biology.

References

- Sciencemadness Wiki. (2020, December 31). Chloroacetamide. Retrieved from [\[Link\]](#)
- PubChemLite. **N-butyl-2-chloroacetamide** (C6H12ClNO). Retrieved from [\[Link\]](#)

- Abdellattif, M. H., & Abdel-Hafez, S. H. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. ResearchGate. Retrieved from [\[Link\]](#)
- PubChem. **N-butyl-2-chloroacetamide**. Retrieved from [\[Link\]](#)
- Wikipedia. Chloroacetamide. Retrieved from [\[Link\]](#)
- PubChem. Chloroacetamide. Retrieved from [\[Link\]](#)
- ResearchGate. Scheme 4. Synthesis of N-substituted chloroacetamides. Retrieved from [\[Link\]](#)
- Chemos GmbH & Co.KG. (2020). Safety Data Sheet: 2-chloroacetamide. Retrieved from [\[Link\]](#)
- Google Patents. US2321278A - Preparation of chloroacetamide.
- Homework.Study.com. The ¹H NMR spectrum of 2-chloroacetamide (ClCH₂CONH₂) shows three signals.... Retrieved from [\[Link\]](#)
- Thurman, E. M., & Snavelly, K. (2000). Determination of Chloroacetanilide and Chloroacetamide Herbicides and Their Polar Degradation Products in Water by LC/MS/MS. ResearchGate. Retrieved from [\[Link\]](#)
- Schüttpelz, M., et al. (2016). Chloroacetamide-Linked Nucleotides and DNA for Cross-Linking with Peptides and Proteins. Bioconjugate Chemistry. Retrieved from [\[Link\]](#)
- MD Topology. 2-Chloroacetamide. Retrieved from [\[Link\]](#)
- Flanagan, M. E., & Gilbert, A. M. (2022). Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery. MDPI. Retrieved from [\[Link\]](#)
- Filo. (2023). The ¹H -NMR spectrum of 2-chloroacetamide ClCH₂CONH₂ shows three.... Retrieved from [\[Link\]](#)
- Furet, P., et al. (2022). Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction. RSC Publishing. Retrieved from [\[Link\]](#)

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Sources

- 1. N-Butyl-2-chloroacetamide | Sigma-Aldrich [sigmaaldrich.com]
- 2. PubChemLite - N-butyl-2-chloroacetamide (C₆H₁₂ClNO) [pubchemlite.lcsb.uni.lu]
- 3. N-butyl-2-chloroacetamide | C₆H₁₂ClNO | CID 219645 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. homework.study.com [homework.study.com]
- 10. The ¹H -NMR spectrum of 2-chloroacetamide ClCH₂CONH₂ shows three .. [askfilo.com]
- 11. researchgate.net [researchgate.net]
- 12. fishersci.com [fishersci.com]
- 13. cdhfinechemical.com [cdhfinechemical.com]
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